molecular formula C13H17Br2NO2 B1219860 Dembrexine CAS No. 83200-09-3

Dembrexine

Cat. No.: B1219860
CAS No.: 83200-09-3
M. Wt: 379.09 g/mol
InChI Key: GEDPQKGMHLHFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dembrexine is a mucolytic agent primarily used in veterinary medicine to reduce the viscosity of respiratory mucus. It also possesses anti-tussive properties, making it effective in treating respiratory conditions in horses .

Preparation Methods

Dembrexine is synthesized through a series of chemical reactions involving phenolic benzylamine. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is available as this compound hydrochloride monohydrate for laboratory tests .

Chemical Reactions Analysis

Dembrexine undergoes various chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions can occur, but specific reagents and conditions are not widely available.

    Substitution: this compound can undergo substitution reactions, particularly involving its phenolic and amine groups.

Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Dembrexine exerts its effects by altering the constituents and viscosity of respiratory mucus, thereby improving the efficiency of respiratory clearance mechanisms. It also has an anti-tussive action, which helps reduce coughing. Additionally, this compound enhances the concentrations of antibiotics in lung secretions, making it effective in treating respiratory infections .

Comparison with Similar Compounds

Dembrexine is similar to other mucolytic agents such as:

    Ambroxol: Both compounds reduce the viscosity of respiratory mucus and possess anti-tussive properties.

    N-acetylcysteine: This compound also has mucolytic effects and is used to break down respiratory mucus.

This compound’s uniqueness lies in its specific use in veterinary medicine for horses and its ability to enhance antibiotic concentrations in lung secretions .

Properties

IUPAC Name

2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO2/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10/h5-6,10-11,16-18H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDPQKGMHLHFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016398, DTXSID10868698
Record name Dembrexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83200-09-3
Record name Dembrexine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dembrexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMBREXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F61F502T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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